3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds. The reaction is usually carried out in acidic conditions, such as acetic acid or trifluoroacetic acid, to facilitate the formation of the pyrazolopyrimidine ring . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule. Common reagents include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound can disrupt the cell cycle and induce apoptosis in cancer cells . Additionally, it may interact with other signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features and binding affinities.
7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide: A potent and selective inhibitor of interleukin receptor-associated kinase 4 (IRAK4), used in the treatment of neuroinflammation.
The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C7H7N3O |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H7N3O/c1-5-4-8-10-3-2-6(11)9-7(5)10/h2-4H,1H3,(H,9,11) |
InChI Key |
GMKFNHTVDIRWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NC(=O)C=CN2N=C1 |
Origin of Product |
United States |
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